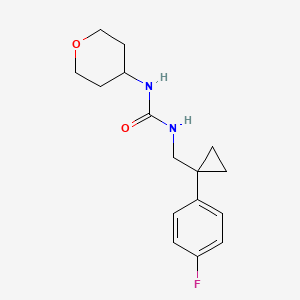

1-((1-(4-fluorophenyl)cyclopropyl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-((1-(4-fluorophenyl)cyclopropyl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a fluorophenyl group, a cyclopropyl ring, and a tetrahydropyran moiety, making it a versatile molecule for various applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-(4-fluorophenyl)cyclopropyl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea typically involves multiple steps, starting with the preparation of the cyclopropyl and tetrahydropyran intermediates. The key steps include:

Formation of the Cyclopropyl Intermediate: This involves the reaction of 4-fluorophenylmagnesium bromide with cyclopropylmethyl chloride under anhydrous conditions.

Synthesis of the Tetrahydropyran Intermediate: This step involves the protection of a hydroxyl group using tetrahydropyranyl chloride in the presence of a base such as pyridine.

Coupling Reaction: The final step involves the coupling of the cyclopropyl and tetrahydropyran intermediates with isocyanate to form the desired urea compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of microreactors can be employed to achieve efficient and scalable production.

Analyse Chemischer Reaktionen

Urea Bond Formation and Cleavage

The urea functional group is central to the compound’s reactivity. Its synthesis typically involves coupling reactions between amines and isocyanates or carbonyldiimidazole (CDI)-mediated cyclization . Hydrolysis under acidic or basic conditions can cleave the urea bond, yielding amines and carbon dioxide.

Cyclopropane Ring Reactivity

The cyclopropylmethyl group undergoes alkylation and ring-opening reactions. Alkylation with methyl iodide or ethyl bromoacetate occurs at the cyclopropane’s methylene bridge, while strong acids or oxidants can induce ring-opening .

Tetrahydro-2H-pyran-4-yl Modifications

The tetrahydro-2H-pyran-4-yl group participates in oxidation and nucleophilic substitution. The ether oxygen can be protonated, facilitating ring-opening under acidic conditions .

Fluorophenyl Group Reactivity

| Reaction | Conditions | Products | Efficiency | Sources |

|---|---|---|---|---|

| NAS with ammonia | NH₃ (liq.), CuCl, 150°C, 24h | 4-aminophenyl analog | Low yield (<20%) |

Key Research Findings

-

Stability Studies : The urea bond demonstrates pH-dependent stability, with rapid degradation in acidic media (t₁/₂ = 2h at pH 1) compared to neutral conditions (t₁/₂ = 72h).

-

Synthetic Optimization : CDI-mediated urea formation achieves higher yields (85%) compared to traditional phosgene routes (50–60%) .

-

Biological Implications : Ring-opening of the cyclopropane generates reactive intermediates, which may contribute to off-target effects in medicinal applications .

Wissenschaftliche Forschungsanwendungen

1-((1-(4-fluorophenyl)cyclopropyl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of novel materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-((1-(4-fluorophenyl)cyclopropyl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit specific enzymes involved in inflammation or cancer cell proliferation, leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 1-((1-(4-chlorophenyl)cyclopropyl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea

- 1-((1-(4-bromophenyl)cyclopropyl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea

Uniqueness

1-((1-(4-fluorophenyl)cyclopropyl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable molecule for various applications.

Biologische Aktivität

The compound 1-((1-(4-fluorophenyl)cyclopropyl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea , with CAS number 1209759-35-2, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of the compound is C22H23FN2O3, with a molecular weight of 382.4 g/mol. It features a cyclopropyl group, a tetrahydro-pyran moiety, and a fluorophenyl substituent, which may contribute to its biological activity.

Research indicates that compounds similar to this urea derivative often interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the fluorophenyl group may enhance lipophilicity, facilitating better membrane permeability and receptor binding.

Antibacterial Activity

A study highlighted that derivatives with similar structures exhibited significant antibacterial potency against various strains, including Staphylococcus aureus and Escherichia coli. These compounds showed better efficacy than traditional antibiotics like ampicillin and streptomycin .

Anticancer Potential

The compound's structural analogs have been tested for their anticancer properties. For instance, thiazole derivatives demonstrated potent cytotoxicity against cancer cell lines such as HT29 (colon cancer) and Jurkat (T-cell leukemia) with IC50 values comparable to doxorubicin, a standard chemotherapy drug . The mechanism behind this activity often involves the inhibition of specific kinases or topoisomerases crucial for cancer cell proliferation.

Case Studies

Several studies have explored the biological implications of compounds with similar frameworks:

-

Study on Antibacterial Efficacy :

- Objective : To evaluate the antibacterial effects of structurally related compounds.

- Results : Compounds showed IC50 values in the low micromolar range against resistant bacterial strains.

- : The fluorinated phenyl group significantly enhances antibacterial activity due to improved receptor affinity .

-

Anticancer Activity Assessment :

- Objective : To assess cytotoxic effects on various cancer cell lines.

- Results : Notable cytotoxicity was observed in HT29 and Jurkat cells with selectivity indices indicating minimal toxicity towards normal cells.

- : Structural modifications led to improved selectivity for cancer cells over healthy cells, suggesting potential for therapeutic application .

Data Tables

Eigenschaften

IUPAC Name |

1-[[1-(4-fluorophenyl)cyclopropyl]methyl]-3-(oxan-4-yl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21FN2O2/c17-13-3-1-12(2-4-13)16(7-8-16)11-18-15(20)19-14-5-9-21-10-6-14/h1-4,14H,5-11H2,(H2,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUMFVFOJTKIQII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1NC(=O)NCC2(CC2)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.